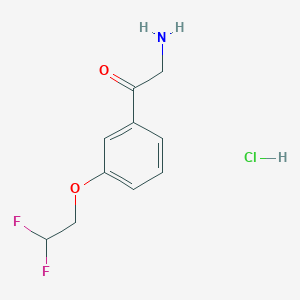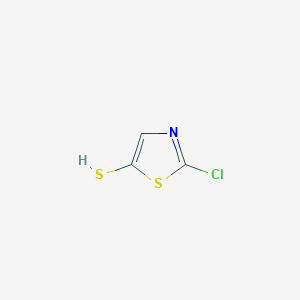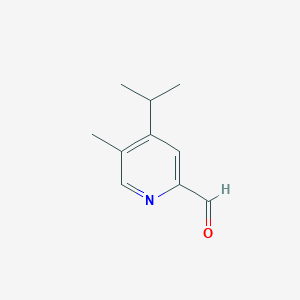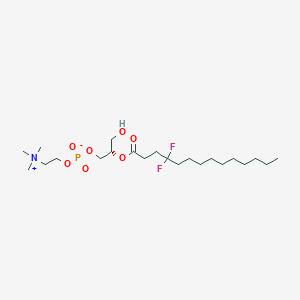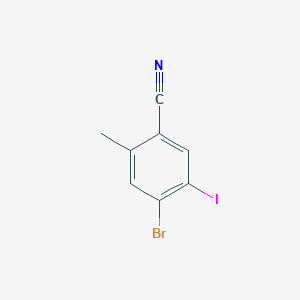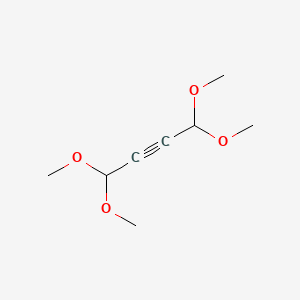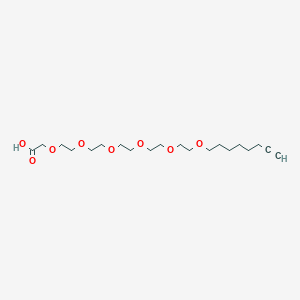
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid is a heterobifunctional, PEGylated crosslinker featuring a carboxyl group at one end and an alkyne at the other. This compound exhibits both hydrophobic and hydrophilic moieties, making it suitable for various biological applications . It is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves the incorporation of polyethylene glycol (PEG) chains and alkyne groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the successful formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The alkyne and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and osmium tetroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the carboxyl group can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves its ability to act as a linker between different molecules. The carboxyl group can form covalent bonds with amines, while the alkyne group can participate in click chemistry reactions with azides . This dual functionality allows the compound to facilitate the formation of complex molecular structures and enhance the stability and efficacy of the resulting products .
Vergleich Mit ähnlichen Verbindungen
Dibenzocyclooctyne-acid: Another linker with similar alkyne functionality but different structural properties.
2-Hexadecenoic acid: A compound with a similar carboxyl group but lacking the alkyne functionality.
Dibenzocyclooctyne-PEG4-acid: A PEGylated linker with similar applications but different chain length and structural properties.
Uniqueness: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid stands out due to its unique combination of hydrophobic and hydrophilic moieties, as well as its dual functionality with both carboxyl and alkyne groups. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C20H36O8 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-oct-7-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H36O8/c1-2-3-4-5-6-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20(21)22/h1H,3-19H2,(H,21,22) |
InChI-Schlüssel |
YBYFNRMIPKWNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




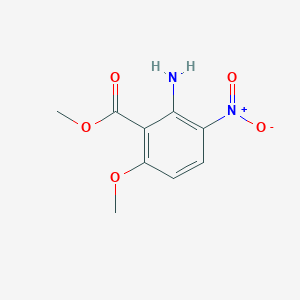
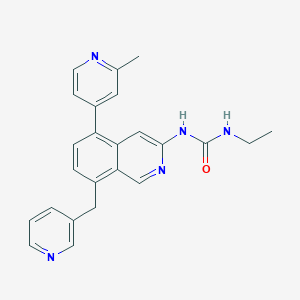
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
